3-Fluoro-6-phenylpyridazine
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Overview
Description
3-Fluoro-6-phenylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 3-Fluoro-6-phenylpyridazine can be achieved through various synthetic routes. One common method involves the fluorination of pyridazine derivatives. Another approach involves the Suzuki–Miyaura coupling reaction, where a halogenated pyridazine derivative reacts with a phenylboronic acid in the presence of a palladium catalyst to form the desired product .
Chemical Reactions Analysis
3-Fluoro-6-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
3-Fluoro-6-phenylpyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-6-phenylpyridazine is not well-documented. similar pyridazine derivatives exert their effects by interacting with specific molecular targets and pathways. For example, some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . The presence of the fluorine atom may enhance the compound’s binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
3-Fluoro-6-phenylpyridazine can be compared with other pyridazine derivatives, such as:
3-Fluoro-6-methoxypyridazine: This compound has a methoxy group instead of a phenyl group at the 6-position, which may alter its chemical reactivity and biological activity.
6-Aryl-3(2H)-pyridazinone derivatives: These compounds have shown various pharmacological activities, including anti-inflammatory and analgesic effects.
1H-Pyrazolo[3,4-b]pyridines: These heterocyclic compounds share a similar structure with pyridazines and have been studied for their biomedical applications.
Properties
IUPAC Name |
3-fluoro-6-phenylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXXQHECKIGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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